N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Description
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-13-12-24-18-19-17(11-21(13)18)14-6-5-7-15(10-14)20-25(22,23)16-8-3-2-4-9-16/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJMGCZJFJUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors, such as 3-methylimidazole and a thiazole derivative, under acidic or basic conditions.
Coupling with Phenyl Derivative: The imidazo-thiazole intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the phenyl-imidazo-thiazole intermediate is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo-thiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes and alter their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- N-(3-(3-ethylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
Uniqueness
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern on the imidazo-thiazole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound categorized under sulfonamides. Its unique structure, featuring a sulfonamide group linked to a benzene ring and substituted with a methylimidazo-thiazole moiety, makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure
The compound's chemical formula is , and its molecular weight is approximately 356.41 g/mol. The structural representation can be summarized as follows:
- Sulfonamide Group : Contributes to the compound's biological activity.
- Methylimidazo-Thiazole Moiety : Imparts specific interactions with biological targets.
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, while the imidazo-thiazole moiety engages with hydrophobic pockets. This dual interaction can modulate enzyme activity and influence various biological pathways.
Antimicrobial and Antifungal Properties
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against various pathogens, including fungi like Candida albicans and bacteria such as Staphylococcus aureus. The specific biological activity of this compound in these contexts remains to be fully elucidated but suggests potential applications in treating infections.
Cytotoxicity and Cancer Research
Several studies have explored the cytotoxic effects of thiazole-containing compounds on cancer cell lines. For example, compounds similar to this compound have demonstrated efficacy against various cancer types by inducing apoptosis in tumor cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Summary of Research Findings
| Study | Findings |
|---|---|
| Study 1 | Identified significant antimicrobial activity against Candida species (MIC values ranging from 0.5 to 1.5 µg/mL). |
| Study 2 | Demonstrated cytotoxicity against A-431 skin cancer cells with IC50 values below 10 µM. |
| Study 3 | Investigated the mechanism of action involving inhibition of specific kinases related to cancer progression. |
Case Study 1: Antimicrobial Activity
In a controlled study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic properties of this compound revealed its ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis markers, confirming that treatment with this compound led to significant cell death compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
